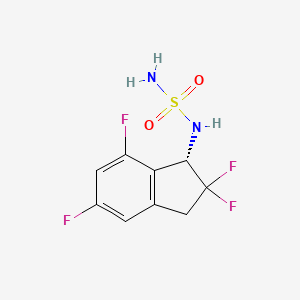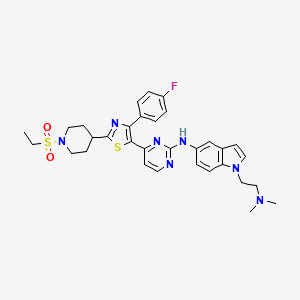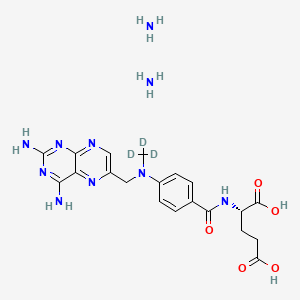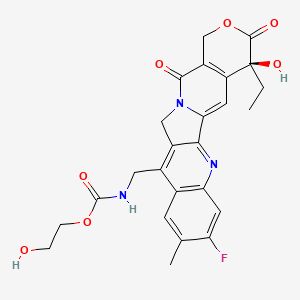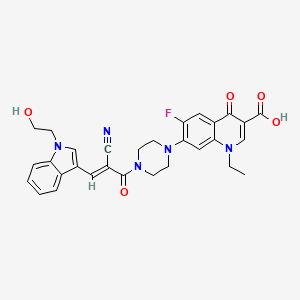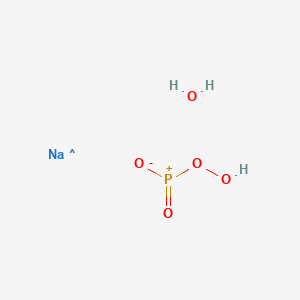
Sodium dihydrogen phosphate monohydrate, for electrophoresis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium dihydrogen phosphate monohydrate, also known as sodium phosphate monobasic monohydrate, is an inorganic salt with the chemical formula NaH₂PO₄·H₂O. It is commonly used in buffer solutions for various biochemical and molecular biology applications, including electrophoresis. This compound is highly soluble in water and has a molecular weight of 137.99 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Sodium dihydrogen phosphate monohydrate can be synthesized by reacting phosphoric acid (H₃PO₄) with sodium hydroxide (NaOH). The reaction is typically carried out in an aqueous solution, and the resulting product is crystallized to obtain the monohydrate form. The reaction can be represented as follows:
H₃PO₄ + NaOH → NaH₂PO₄ + H₂O
Industrial Production Methods
In industrial settings, sodium dihydrogen phosphate monohydrate is produced by neutralizing phosphoric acid with sodium carbonate (Na₂CO₃) or sodium hydroxide. The reaction mixture is then evaporated to obtain the crystalline product. The process involves careful control of pH and temperature to ensure the formation of the desired monohydrate form .
Chemical Reactions Analysis
Types of Reactions
Sodium dihydrogen phosphate monohydrate undergoes various chemical reactions, including:
Acid-Base Reactions: It reacts with strong bases like sodium hydroxide to form disodium phosphate (Na₂HPO₄) and water.
NaH₂PO₄ + NaOH → Na₂HPO₄ + H₂O
Dehydration: Upon heating, it can lose its water of crystallization to form anhydrous sodium dihydrogen phosphate.
Properties
Molecular Formula |
H3NaO5P |
|---|---|
Molecular Weight |
136.98 g/mol |
InChI |
InChI=1S/Na.HO4P.H2O/c;1-4-5(2)3;/h;1H;1H2 |
InChI Key |
FCXTYWGKFGIKTR-UHFFFAOYSA-N |
Canonical SMILES |
O.OO[P+](=O)[O-].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


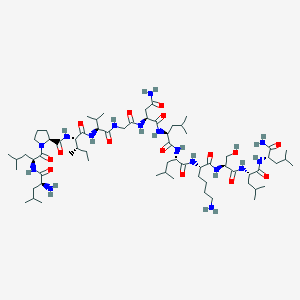
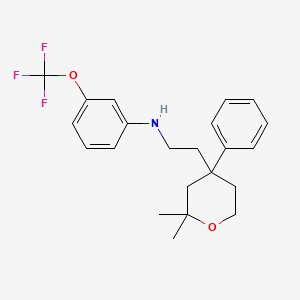
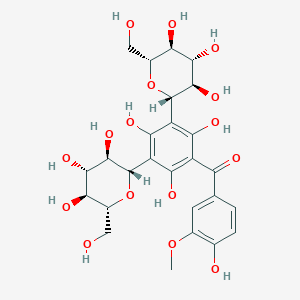
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
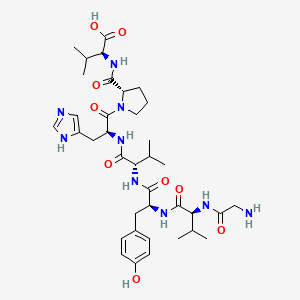
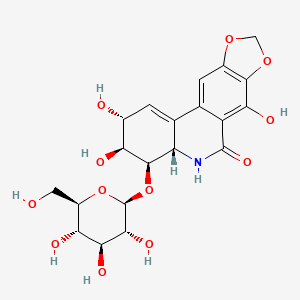
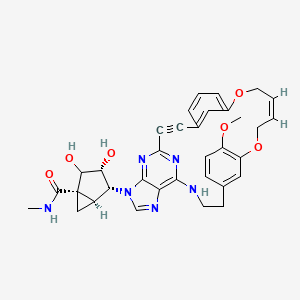
![1-[3-[[2-[(3-acetyl-2,6-dihydroxy-5-methylphenyl)methyl]-5-anthracen-9-yl-1H-indol-3-yl]methyl]-2,4-dihydroxy-5-methylphenyl]ethanone](/img/structure/B12385592.png)

